Product packaging for N-Hydroxy-2-methylbenzamide(Cat. No.:CAS No. 17512-73-1)

N-Hydroxy-2-methylbenzamide

Cat. No.: B092764
CAS No.: 17512-73-1
M. Wt: 151.16 g/mol
InChI Key: GRPOFOWLNYANRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-methylbenzamide is an ortho-substituted hydroxy benzamide compound supplied for proteomics and biochemical research applications. Compounds within the N-hydroxybenzamide class are of significant interest in medicinal chemistry, particularly in the development of epigenetic therapies. Specifically, the N-hydroxybenzamide moiety is recognized as a critical zinc-binding group (ZBG) in the design of potent Histone Deacetylase (HDAC) inhibitors . HDAC inhibitors can induce cell growth arrest, differentiation, and apoptotic cell death in transformed cells, making them a promising strategy in anticancer research . The structural features of this compound provide a versatile framework for the synthesis of novel derivatives and the exploration of their biological activity. This product is intended for research purposes by qualified laboratory personnel. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, referring to the supplied Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B092764 N-Hydroxy-2-methylbenzamide CAS No. 17512-73-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17512-73-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-hydroxy-2-methylbenzamide

InChI

InChI=1S/C8H9NO2/c1-6-4-2-3-5-7(6)8(10)9-11/h2-5,11H,1H3,(H,9,10)

InChI Key

GRPOFOWLNYANRK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NO

Canonical SMILES

CC1=CC=CC=C1C(=O)NO

Synonyms

Benzamide, N-hydroxy-2-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for N Hydroxy 2 Methylbenzamide and Analogous N Hydroxyamides

Established Synthetic Routes for N-Hydroxy-2-methylbenzamide

The foundational methods for creating this compound involve the formation of an amide bond between a derivative of 2-methylbenzoic acid and a hydroxylamine (B1172632) species.

Direct amidation involves the reaction of a carboxylic acid or its ester derivative with an amine. In the context of this compound synthesis, this would typically involve the reaction of 2-methylbenzoic acid or methyl 2-methylbenzoate (B1238997) with hydroxylamine. While direct amidation of carboxylic acids with amines is challenging due to the formation of unreactive carboxylate-ammonium salts, several strategies have been developed to overcome this.

One effective green chemistry approach involves the solvent-free reaction of a carboxylic acid and urea (B33335), with boric acid as a catalyst. researchgate.net Urea serves as a source for the in situ generation of ammonia. researchgate.net This method is efficient and avoids the use of hazardous solvents. researchgate.net Another approach is the direct amidation of esters, which can be catalyzed by various metal complexes. For example, Zirconium(IV) chloride (Cp₂ZrCl₂) has been shown to effectively catalyze the direct amidation of methyl benzoate (B1203000) with benzylamine, a reaction that can be adapted for hydroxylamine derivatives. doi.org

The most common and reliable methods for synthesizing N-hydroxyamides involve the reaction of an activated carboxylic acid derivative, most notably an acyl chloride, with hydroxylamine or a protected hydroxylamine derivative. core.ac.ukwikipedia.org This approach is highly effective for producing this compound. The reaction typically involves reacting 2-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated and to free the hydroxylamine nucleophile. nih.gov

The synthesis of an analogous compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, was successfully achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. elsevierpure.commdpi.com This reaction, carried out in dichloromethane (B109758) (CH₂Cl₂) at 0°C with triethylamine (B128534) as a base, yielded the product in 62% yield. mdpi.com A similar reaction starting from the carboxylic acid was less efficient, providing only an 11% yield. mdpi.com

In peptide synthesis, N-Fmoc-amino acid chlorides are used to acylate N-(benzoyloxy)amines, which, after deprotection, yield N-hydroxy-N-(alkyl)amides. nih.govacs.org This highlights the versatility of using acyl chlorides for forming the N-hydroxyamide linkage without racemization. nih.govacs.org

Table 1: Comparison of Precursor-Based Synthesis Approaches

Starting Material (Acyl Source) Amine Source Base Solvent Yield Reference
3-Methylbenzoyl chloride 2-Amino-2-methyl-1-propanol Triethylamine CH₂Cl₂ 62% mdpi.com
3-Methylbenzoic acid 2-Amino-2-methyl-1-propanol - - 11% mdpi.com
N(alpha)-Fmoc-L-leucine acid chloride N-(benzoyloxy)phenethylamine - - 90% (acylation step) nih.gov
N-methyl-N-benzoyloxybenzamide - (Hydrolysis) Sodium Hydroxide (B78521) Water 81% prepchem.com

The synthesis of benzamides can also proceed through intermediates containing an imino group (a carbon-nitrogen double bond). For instance, the synthesis of quinazolinone and benzamide (B126) derivatives can be achieved using a nanoporous heterogeneous acid catalyst (SBA-Pr-SO3H). researchgate.netorientjchem.org In this process, the catalyst protonates the carbonyl group of a benzoyl chloride, which then undergoes nucleophilic attack by an aminobenzamide to form the benzamide product. orientjchem.org Subsequent intramolecular cyclization can lead to quinazolinones, which contain an imino-like functionality within the heterocyclic ring. orientjchem.org

Another relevant transformation is the reaction of nitriles to form amides. While this doesn't proceed through an imine intermediate, it represents a transformation of a related nitrogen-containing functional group. Transition metal-free hydration of nitriles to amides can be mediated by sodium hydroxide in isopropanol, providing good to excellent yields for a variety of benzamide derivatives. oatext.com Furthermore, the formation of N-(...-ylidene)-benzamides has been reported through the reaction of a nitrobenzoyl azide (B81097) with an alkyne and a carbodiimide (B86325), catalyzed by cuprous iodide. researchgate.net These imino-functionalized benzamides can then undergo further reactions, such as etherification via displacement of the nitro group. researchgate.net

Optimization of Synthesis Conditions and Reaction Parameters

To maximize yield, purity, and reaction efficiency, the optimization of parameters such as solvent choice and the use of catalysts is crucial in the synthesis of N-hydroxybenzamides.

Evaluation of Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the outcome of N-hydroxybenzamide synthesis. In the acylation of 2-amino-2-methylpropan-1-ol with 3-methylbenzoyl chloride, dichloromethane (CH₂Cl₂) is used as the solvent. mdpi.com For zirconium-catalyzed direct amidation of esters, toluene (B28343) was found to be the optimal solvent compared to THF, dioxane, and others. doi.org

In some cases, solvent-free conditions, often referred to as "grindstone chemistry," offer a green alternative. researchgate.netbeilstein-journals.org The boric acid-catalyzed synthesis of amides from carboxylic acids and urea is performed by simply triturating the reactants and heating the mixture, completely eliminating the need for a solvent. researchgate.net The aerobic oxidation of alkyl aromatics, a related process, shows strong solvent and temperature effects on selectivity. acs.orgpolimi.it The solvent can influence the strength of hydrogen bonding, which in turn affects reaction kinetics. acs.org

Table 2: Solvents Used in Amide Synthesis

Reaction Type Solvent Catalyst Temperature Outcome Reference
Direct Amidation (Ester) Toluene Cp₂ZrCl₂ 110 °C Optimal conversion doi.org
Direct Amidation (Aldehyde) Acetonitrile Polymer supported Cu(II) 60 °C Optimal yield (90%) lookchem.com
Nitrile Hydration Isopropanol (IPA) NaOH 60 °C Good to excellent yields oatext.com
Acylation (Acyl Chloride) Dichloromethane (CH₂Cl₂) None (Base present) 0 °C to RT Good yield (62%) mdpi.com
Direct Amidation (Acid) Solvent-Free Boric Acid Heat Good yields, green method researchgate.net

Catalytic Approaches in N-Hydroxybenzamide Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to amides under milder conditions and with greater efficiency.

Heterogeneous Catalysis : Solid-supported catalysts offer advantages in terms of easy separation and reusability. A polymer-supported copper(II) complex has been shown to be an effective catalyst for the direct amidation of aldehydes and amines. lookchem.com Similarly, sulfonic acid-functionalized SBA-15 silica (B1680970) (SBA-Pr-SO3H) acts as a nanoporous heterogeneous acid catalyst for the synthesis of benzamides and quinazolinones under solvent-free conditions. researchgate.netorientjchem.org

Homogeneous Catalysis : Transition metal complexes are widely used. Iridium(III) and Rhodium(III) complexes have been employed to catalyze the C-H activation and annulation of N-hydroxybenzamides to construct isoquinolones. mdpi.com An Ir(III)/Ag(I) system catalyzes the direct C-H amidation of arenes using OH-free hydroxyamides as the amidating agent under oxidant-free and base-free conditions. nih.govrsc.org Zirconium-based catalysts like Cp₂ZrCl₂ are effective for the direct amidation of esters. doi.org

Non-Metal Catalysis : Simple, inexpensive non-metal catalysts are also effective. Boric acid catalyzes the solvent-free amidation of carboxylic acids. researchgate.net

Table 3: Catalysts in Benzamide and N-Hydroxybenzamide Synthesis

Catalyst Reaction Type Substrates Key Features Reference
Boric Acid Direct Amidation Carboxylic acid + Urea Solvent-free, green chemistry researchgate.net
SBA-Pr-SO3H Amidation/Cyclization 2-Aminobenzamide + Benzoyl chloride Heterogeneous, reusable, solvent-free orientjchem.org
Cp₂ZrCl₂ Direct Amidation Ester + Amine Homogeneous, effective for esters doi.org
Polymer Supported Cu(II) Direct Amidation Aldehyde + Amine Heterogeneous, mild conditions lookchem.com
[Cp*IrCl₂]₂ / AgNTf₂ C-H Amidation N-aryl-pyrazole + N-hydroxybenzamide Oxidant-free, base-free, high selectivity nih.govrsc.org

Optimization of Stoichiometric Ratios for Enhanced Chemical Yields

The efficiency of N-hydroxyamide synthesis is profoundly influenced by the stoichiometric balance of reactants and coupling agents. The choice of starting material—typically an activated carboxylic acid derivative—and the precise molar ratios of reagents are critical determinants of the final product yield.

A comparative analysis of synthetic routes to a structurally similar compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, illustrates this principle. One effective method involves the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. mdpi.com In this approach, triethylamine is added to neutralize the hydrochloric acid byproduct. A more direct, albeit less efficient, method employs the direct coupling of 3-methylbenzoic acid with the amine, facilitated by a carbodiimide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an activating agent such as 4-N,N-dimethylaminopyridine (DMAP). mdpi.com The acid chloride method demonstrates a significantly higher yield (62%) compared to the direct acid coupling method (11%). mdpi.com

Table 1: Comparison of Synthetic Methods and Yields for an N-Hydroxyamide Analog
Starting Material (Acid Component)Coupling/Activating AgentsReported YieldReference
3-Methylbenzoyl chlorideTriethylamine62% mdpi.com
3-Methylbenzoic acidDicyclohexylcarbodiimide (DCC), 4-N,N-dimethylaminopyridine (DMAP)11% mdpi.com

Strategies for Minimizing Side Reactions and Controlling Impurity Formation

The synthesis of N-hydroxyamides is often plagued by side reactions that can significantly reduce yields and complicate purification. A primary challenge arises from the dual nucleophilicity of hydroxylamine and its derivatives, which possess both a nitrogen and an oxygen atom capable of reacting.

One of the most common side reactions is the O-acylation of the N-hydroxyamide product to form an ester byproduct. To circumvent this and other issues, such as the instability and potential mutagenicity of free hydroxylamine, chemists often employ N- or O-protected hydroxylamine derivatives. nih.gov O-protected hydroxylamines are particularly common. nih.gov For instance, the synthesis of N-hydroxy peptoids has been successfully achieved using O-benzyl hydroxylamine. nih.gov The benzyl (B1604629) group prevents undesired reactions at the oxygen atom during the initial acylation step. This protecting group can then be cleanly removed in a subsequent step, typically via hydrogenation with a palladium on carbon (Pd/C) catalyst, to yield the final N-hydroxyamide. nih.gov

In syntheses involving multiple steps, such as in solid-phase peptide synthesis, other side reactions can occur. These include the formation of deletion sequences due to incomplete coupling or deprotection steps, and base-catalyzed reactions like aspartimide formation when piperidine (B6355638) is used for Fmoc-group removal. thieme-connect.de The choice of coupling agents is also critical; while highly reactive agents can improve coupling efficiency, they may also promote side reactions like multiple additions of amino acids if conditions lead to premature deprotection. thieme-connect.de Therefore, a successful synthetic strategy involves a careful selection of protecting groups, coupling agents, and reaction conditions tailored to the specific substrate to minimize the formation of impurities.

Advanced Synthetic Techniques and Emerging Methodologies

The field of organic synthesis is continually evolving, with the development of novel catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. N-hydroxyamides are not only synthetic targets but also valuable participants in these advanced reactions.

Organocatalytic Cycloadditions Involving N-Hydroxyamides

While transition-metal-catalyzed cycloadditions are well-established, organocatalytic methods are emerging as powerful, environmentally friendly alternatives. acs.org A notable example is the organophosphine-catalyzed [3+2] cycloaddition of N-hydroxyamides with alkynes to construct highly substituted isoxazoles. acs.orgnih.gov This transformation proceeds with high regioselectivity and tolerates a broad range of functional groups. acs.orgacs.org

The proposed mechanism begins with the Michael addition of the organophosphine catalyst to the alkyne, creating a zwitterionic intermediate. This species then reacts with the N-hydroxyamide, leading to an intramolecular cyclization and subsequent elimination to afford the isoxazole (B147169) product. acs.org The choice of organocatalyst is crucial, with factors like electronic properties significantly impacting reaction efficiency. acs.org This methodology provides a streamlined route to functionalized heterocyclic compounds, which are valuable scaffolds in medicinal chemistry. acs.org

Table 2: Organocatalytic Cycloaddition of N-Hydroxyamides with Alkynes
N-Hydroxyamide SubstituentAlkyne PartnerCatalystProductYieldReference
Aromatic (e.g., Naphthyl, Thienyl)Methyl 3-phenylpropiolateCyPPh₂3,4,5-Trisubstituted isoxazolesModerate to good acs.org
AliphaticMethyl 3-phenylpropiolateCyPPh₂3,4,5-Trisubstituted isoxazoleLower yield acs.org
AromaticElectron-deficient (Cl-substituted) PhenylpropiolateCyPPh₂Corresponding isoxazole89% acs.org
AromaticElectron-rich (OMe-substituted) PhenylpropiolateCyPPh₂Corresponding isoxazole49% acs.org

Metal-Catalyzed C-H Functionalization Strategies Utilizing Benzamide Derivatives

Direct C-H bond activation and functionalization have become a cornerstone of modern organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions. researchgate.net Benzamide derivatives are excellent substrates for these transformations, where a directing group guides a transition metal catalyst to a specific C-H bond, typically at the ortho-position.

A variety of late transition metals, including palladium (Pd), rhodium (Rh), iridium (Ir), and cobalt (Co), have been employed to catalyze the C-H functionalization of benzamides. acs.orgrsc.org These reactions can form a diverse range of new bonds, including C-C, C-N, and C-O bonds. High-valent metals like Pd(II) and Rh(III) typically react through a concerted metalation-deprotonation (CMD) mechanism. rsc.org The development of cobalt-catalyzed systems is particularly noteworthy due to the earth-abundance and lower cost of cobalt compared to precious metals like palladium and rhodium. researchgate.net These strategies have enabled transformations such as arylation, alkylation, and annulation to construct complex molecular architectures from simple benzamide precursors. rsc.orgsnnu.edu.cn

Chelation-Assisted Synthesis with N,O-Bidentate Directing Groups

The success of metal-catalyzed C-H functionalization relies heavily on the use of directing groups that can coordinate to the metal center. researchgate.net Among the most effective are bidentate directing groups, which bind to the metal at two points, forming a stable cyclic intermediate known as a metallacycle. researchgate.netmdpi.com This chelation effect positions the metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. nih.gov

The N-hydroxyamide moiety present in this compound is an intrinsic N,O-bidentate directing group. mdpi.comelsevierpure.com The nitrogen atom of the amide and the oxygen atom of the hydroxyl group can coordinate simultaneously to a metal center. researchgate.netmdpi.com This structural feature makes compounds like this compound highly promising substrates for chelation-assisted C-H functionalization reactions. This strategy has been widely used to achieve arylation, alkylation, alkenylation, and other transformations on aromatic and olefinic C-H bonds using catalysts based on iron, palladium, nickel, and cobalt. researchgate.netnih.gov The ability to use the inherent functionality of the molecule as a directing group, which may be traceless or remain in the final product, represents a highly efficient approach in molecular synthesis. thieme-connect.de

Table 3: Examples of Metal-Catalyzed C-H Functionalization with Benzamide-Type Directing Groups
Metal CatalystDirecting Group TypeTransformationReference
Palladium (Pd)N,N-Bidentate, N,O-BidentateArylation, Alkenylation, Iodination rsc.orgmdpi.comnih.gov
Rhodium (Rh)N,N-BidentateC-H Amination acs.org
Iridium (Ir)N,N-BidentateC-H Amination, Borylation acs.orgrsc.org
Cobalt (Co)N,N-Bidentate, N,O-BidentateAlkylation, Annulation, Hydroarylation researchgate.netrsc.orgsnnu.edu.cn
Copper (Cu)N,N-BidentateTrifluoromethylthiolation nih.gov

Post-Synthesis Purification Strategies for this compound

Following the chemical synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, catalysts, and any byproducts formed during the reaction. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

For N-hydroxyamides, which are typically solids at room temperature, two common and effective techniques are flash column chromatography and recrystallization. mdpi.com Flash chromatography on silica gel is a widely used method for separating compounds with different polarities. For an analog of this compound, a mobile phase consisting of a mixture of hexane (B92381) and diethyl ether (5:1 ratio) was successfully used to isolate the pure product. mdpi.com

Following chromatographic purification, or as an alternative method, recrystallization can be employed to obtain highly pure crystalline material. This technique involves dissolving the crude product in a hot solvent system in which it is soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. For N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, white crystals were obtained by recrystallization from a dichloromethane:hexane solvent system. mdpi.com The successful application of these standard purification techniques is critical for obtaining this compound in a state of high purity suitable for subsequent characterization and use.

Chromatographic Separation Techniques (e.g., Column Chromatography, Preparative HPLC)

Chromatographic techniques are extensively utilized for the purification of N-hydroxyamides due to their high resolving power. The choice between column chromatography and preparative High-Performance Liquid Chromatography (HPLC) often depends on the scale of the purification, the nature of the impurities, and the required final purity.

Column Chromatography:

Column chromatography, particularly flash chromatography, is a widely used method for the purification of N-hydroxyamides on a laboratory scale. This technique relies on the differential adsorption of the components of a mixture onto a solid stationary phase (typically silica gel) as a liquid mobile phase (eluent) is passed through the column.

In the case of This compound , purification has been successfully achieved using silica gel column chromatography with an eluent system of hexane and diethyl ether in a 1:1 ratio. rsc.org This method yields the product as a white crystalline solid. For analogous compounds, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , flash chromatography on silica gel with a hexane:diethyl ether ratio of 5:1 has been employed, demonstrating the versatility of this solvent system for this class of compounds. mdpi.com The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product. mdpi.com

Detailed parameters for the column chromatography of various N-hydroxyamides are summarized in the table below, showcasing common stationary and mobile phases used in their purification.

Table 1: Column Chromatography Parameters for N-Hydroxyamides and Analogues

Compound Stationary Phase Mobile Phase (Eluent) Reference
This compound Silica gel Hexane/Diethyl Ether (1:1) rsc.org
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Silica gel (70-230 mesh) Hexane/Diethyl Ether (5:1) mdpi.com
Isoquinolone derivatives from N-hydroxybenzamides Silica gel (200-300 mesh) Ethyl acetate (B1210297)/Petroleum ether (1:6) mdpi.com
N-(2-iodophenyl)acylamides Silica gel Ethyl acetate/Petroleum ether (1:5 to 1:2) semanticscholar.org

| N-Benzoyl-2-hydroxybenzamides | Silica gel | Hexane-Ethyl Acetate (2:1) | nih.gov |

Preparative High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for separating complex mixtures that are difficult to resolve by conventional column chromatography, preparative HPLC is the method of choice. This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and efficiency.

The purification of N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide , an analogue of this compound, was accomplished using preparative HPLC. nih.gov This highlights the applicability of preparative HPLC for the purification of N-hydroxyamide derivatives, yielding the final compound as a white solid with over 95% purity. nih.gov In another instance, various N-benzoyl-2-hydroxybenzamides were purified by preparative HPLC, demonstrating the robustness of this technique for this class of compounds. nih.gov

The following table provides examples of preparative HPLC conditions used for the purification of analogous N-hydroxyamides.

Table 2: Preparative HPLC Conditions for Analogous N-Hydroxyamides

Compound Family Column Mobile Phase Flow Rate Detection Reference
N-Benzoyl-2-hydroxybenzamides ACE 5 AQ (150 × 20 mm) Gradient of 8% to 100% methanol (B129727) in water (both with 0.05% TFA) 17 mL/min 254 and 280 nm nih.gov
Substituted N-hydroxybenzamides ACE 5AQ (150 × 21.2 mm) Gradient of 25-100% MeOH/H₂O over 30 min 17 mL/min 254 and 280 nm nih.gov

| HDAC Inhibitors (N-hydroxyamide derivatives) | C-18 column | Gradient of 10-60% MeCN-H₂O | Not Specified | Not Specified | researchgate.net |

Recrystallization Methods for Compound Purity Enhancement

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of this method is based on the difference in solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures.

For This compound , purification by recrystallization from a mixture of ethyl acetate and hexane has been reported to yield a white crystalline solid. rsc.org This solvent combination is a common choice for recrystallizing moderately polar compounds, where ethyl acetate acts as the "good" solvent in which the compound is soluble at elevated temperatures, and hexane acts as the "poor" solvent (or anti-solvent) which induces crystallization upon cooling.

Similarly, the analogous compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was recrystallized from a mixture of dichloromethane (CH₂Cl₂) and hexane to afford white crystals. mdpi.com The choice of solvent system is crucial and is often determined empirically to find a pair in which the compound is soluble when hot and insoluble when cold, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.

The general procedure involves dissolving the crude solid in a minimum amount of the hot "good" solvent, followed by the slow addition of the "poor" solvent until the solution becomes turbid. The solution is then gently heated until it becomes clear again and is subsequently allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration.

Table 3: Recrystallization Solvents for this compound and Analogues

Compound Solvent System Outcome Reference
This compound Ethyl acetate/Hexane White crystalline solid rsc.org
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Dichloromethane/Hexane White crystals mdpi.com
N-(Benzyl carbamothioyl)-2-hydroxy-3-methylbenzamide Toluene Crystalline solid nih.gov

| Tolvaptan intermediate | Ethyl acetate/Dichloromethane/Isopropyl ether (1:5:2) | White solid, Purity >99.8% | google.com |

Molecular Structure and Conformational Analysis of N Hydroxy 2 Methylbenzamide

Fundamental Structural Features and Key Functional Groups of N-Hydroxy-2-methylbenzamide

This compound is an organic compound with the chemical formula C8H9NO2 and a molecular weight of approximately 151.16 g/mol . stenutz.euscbt.com Its structure is characterized by a central benzamide (B126) scaffold, which is modified with specific functional groups that dictate its chemical and physical properties.

The core components of the molecule are:

A Benzene (B151609) Ring: A six-carbon aromatic ring provides a rigid, planar foundation for the molecule.

An Amide Group: A carbonyl group (C=O) is directly attached to the benzene ring, and its nitrogen atom is bonded to a hydroxyl group. This is specifically a secondary amide. bldpharm.com

An N-Hydroxy Group (-NOH): The substitution of a hydroxyl group on the amide nitrogen atom forms a hydroxamic acid functional group (-C(=O)NOH). This group is a key feature, influencing the molecule's electronic properties and hydrogen bonding capabilities.

A Methyl Group (-CH3): A methyl group is attached to the benzene ring at position 2 (the ortho position) relative to the point of attachment of the amide group. scbt.com

These features classify this compound as an ortho-substituted benzamide and, more specifically, a hydroxamic acid. scbt.combldpharm.com

Table 1: Key Properties of this compound

Property Value
Molecular Formula C8H9NO2 scbt.com
Molecular Weight 151.16 g/mol scbt.com

Analysis of Aromatic Ring Substitutions and Their Influence on Molecular Geometry

Electronic Effects: The methyl group at the ortho-position is generally considered an electron-donating group through an inductive effect. libretexts.org This can influence the electron density of the aromatic ring. The amide group's effect is more complex; it can withdraw electron density from the ring via resonance, but the nitrogen's lone pair can also participate in conjugation. The presence of substituents affects the reactivity of the benzene ring toward further substitution. libretexts.orgmsu.edu

Steric Effects: The primary influence of the ortho-methyl group on molecular geometry is steric hindrance. This steric bulk can force the amide group to twist out of the plane of the benzene ring. The degree of this twist is determined by the balance between the steric repulsion of the methyl group and the electronic stabilization gained from coplanarity (conjugation) between the amide group and the aromatic π-system. In similar structures, such as dichloridobis(2-methylbenzamide-κO)zinc(II), the ortho-methyl group significantly influences the orientation of the amide. nih.gov

Intramolecular Interactions and Hydrogen Bonding Network Analysis

A defining feature of this compound's structure is the potential for a strong intramolecular hydrogen bond. The N-hydroxy group (proton donor) and the carbonyl oxygen (proton acceptor) are positioned to form a stable, six-membered pseudo-ring. This type of interaction is well-documented in analogous ortho-hydroxy benzamides. nih.govmdpi.comresearchgate.net

Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonds

While direct experimental data for this compound is limited, extensive research on structurally similar compounds, such as 2-hydroxy-N-methylbenzamide, provides a strong basis for analysis. nih.govmdpi.com

Theoretical Studies: Density Functional Theory (DFT) calculations are commonly employed to model the geometry and energetics of such intramolecular hydrogen bonds. nih.govmdpi.com These studies can predict bond lengths, angles, and the energy of the hydrogen bond, confirming the stability of the cyclic conformation. For similar molecules, calculations have shown that the intramolecular hydrogen bond leads to a planar and highly stable structure. mdpi.com

Experimental Investigations: Techniques like X-ray crystallography on related solids reveal short distances between the donor and acceptor atoms (e.g., O···O distances between 2.47 and 2.53 Å in some 2-hydroxybenzamides), confirming the presence of a strong hydrogen bond. mdpi.comresearchgate.net Infrared (IR) spectroscopy is another powerful tool; the O-H stretching frequency is significantly red-shifted (moved to a lower wavenumber) and broadened in the presence of strong hydrogen bonding. mdpi.com

Table 2: Expected Characteristics of the Intramolecular Hydrogen Bond

Parameter Description Expected Observation
Geometry Formation of a pseudo-six-membered ring. Planar or near-planar conformation.
Bond Length Distance between the N-hydroxy hydrogen and the carbonyl oxygen. Short, indicative of a strong bond.
IR Spectrum Frequency of the N-O-H stretching vibration. Lower frequency compared to a non-hydrogen-bonded N-OH group.

Examination of Competitive Equilibria between Intramolecular and Intermolecular Hydrogen Bonding

The stability of the intramolecular hydrogen bond is not absolute and can be influenced by the molecule's environment, leading to a competitive equilibrium. mdpi.com

In the solid state or in non-polar solvents, the intramolecular hydrogen bond is highly favored. However, in polar, proton-accepting solvents (like DMSO or acetone), the solvent molecules can compete to form intermolecular hydrogen bonds with the N-hydroxy proton. mdpi.comresearchgate.net This competition can disrupt the internal six-membered ring structure. Studies on similar molecules using IR spectroscopy in various solvents have demonstrated this equilibrium, showing the appearance of new vibrational bands corresponding to intermolecularly bonded species. mdpi.com The ease of disrupting this bond can be influenced by steric effects; for instance, bulky groups on the amide nitrogen can weaken the conjugation between the phenyl and amide moieties, making the intramolecular bond more susceptible to disruption. researchgate.net

Conformational Preferences and Energy Landscapes of the Chemical Compound

The conformational landscape of this compound is dominated by the stabilizing energy of the intramolecular hydrogen bond and the destabilizing steric clash introduced by the ortho-methyl group.

The molecule's preferred conformation, representing the global minimum on its potential energy surface, is almost certainly the one where the N-OH···O=C intramolecular hydrogen bond is formed. This conformation is expected to be largely planar to maximize both hydrogen bond strength and π-conjugation between the aromatic ring and the amide group.

Mechanistic Investigations into the Chemical Reactivity of N Hydroxy 2 Methylbenzamide

Reaction Pathways and Transformation Mechanisms of N-Hydroxy-2-methylbenzamide

The reactivity of this compound is diverse, encompassing oxidation-reduction pathways, nucleophilic substitution, and cycloaddition reactions. These transformations are fundamental to its potential applications in synthesis and materials science.

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.org In the context of this compound, the N-hydroxy group and the amide functionality are key players. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided results, general principles of organic chemistry suggest potential pathways. For instance, the hydroxy group could potentially be oxidized. Conversely, the amide bond could undergo reduction to yield an amine.

It is important to note that other parts of a molecule can also be susceptible to redox reactions. For instance, in a related compound, N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide, the hydroxyethyl (B10761427) group can be oxidized to form ketones or carboxylic acids. evitachem.com

A summary of potential redox reactions is presented in the table below.

Reaction TypePotential Transformation of this compound
OxidationOxidation of the N-hydroxy group
ReductionReduction of the amide bond to an amine

This table outlines hypothetical reaction pathways based on the functional groups present in this compound.

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile, an electron-rich species, attacks an electrophilic center and replaces a leaving group. libretexts.orgchemguide.co.uk In the case of this compound, the molecule can act as a nucleophile.

The nucleophilic character of similar benzamide (B126) structures is demonstrated in their reactions with various electrophiles. For example, the reaction of salicylamide (B354443) with different acid chlorides in refluxing pyridine (B92270) generates N-benzoyl-2-hydroxybenzamides. nih.gov This highlights the ability of the amide nitrogen, or potentially the hydroxylamine (B1172632) oxygen, to act as a nucleophile.

The efficiency and regioselectivity of nucleophilic substitution reactions can be influenced by several factors, including the reaction conditions and the nature of the reactants. For instance, studies on pentafluoropyridine (B1199360) have shown that the position of substitution by hydroxybenzaldehydes can be controlled by altering the reaction conditions and molar ratios of the reactants. rsc.org This principle could potentially be applied to control the reactivity of this compound in similar reactions.

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. One notable reaction involving N-hydroxyamides is their [3+2] cycloaddition with alkynes to form isoxazoles. acs.org This transformation is of significant interest as the isoxazole (B147169) scaffold is a key component in many biologically active molecules and functional materials. acs.orgnih.gov

The mechanism of this reaction often involves the in-situ generation of a nitrile oxide from the N-hydroxyamide. This can be achieved through various methods, including the use of organophosphine catalysts or by reaction with reagents like bleach. acs.orgmdpi.com The nitrile oxide then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the isoxazole ring. nih.govmdpi.commdpi.com The regioselectivity of this cycloaddition can be exceptionally high, leading to the formation of specific isoxazole isomers. acs.org

Recent research has highlighted the development of organocatalytic methods for this transformation, offering an environmentally friendly and efficient route to a diverse range of isoxazoles. acs.org Mechanistic studies suggest that the reaction proceeds through a Michael addition of the N-hydroxyamide to the alkyne, followed by intramolecular cyclization and elimination to afford the final isoxazole product. acs.org

Elucidation of the Role of the N-Hydroxy Group in Chemical Transformations

The N-hydroxy group is a critical determinant of the chemical reactivity of this compound. Its presence imparts unique properties that influence the molecule's behavior in various reactions.

As discussed in the context of cycloaddition reactions, the N-hydroxy group is a precursor to the highly reactive nitrile oxide intermediate, which is essential for the formation of isoxazoles. acs.orgmdpi.com Furthermore, the N-hydroxy group, in conjunction with the adjacent carbonyl oxygen, creates a bidentate chelation site. This feature is pivotal for the molecule's ability to coordinate with metal ions, a topic that will be explored in more detail in the following section. The ability of hydroxamic acids, the class of compounds to which this compound belongs, to chelate metal ions is a well-established characteristic. calstate.edu

Metal Complexation and Chelation Mechanisms Involving Benzamide Scaffolds

The benzamide scaffold, particularly when substituted with a hydroxyl group at the nitrogen, provides an excellent framework for the coordination of metal ions. This ability to form stable complexes is a cornerstone of its utility in various chemical applications.

This compound possesses an N,O-bidentate directing group, making it well-suited for metal-catalyzed C-H bond functionalization reactions. mdpi.comresearchgate.netsemanticscholar.orgelsevierpure.com The formation of a five-membered chelate ring upon coordination with a metal ion is a thermodynamically favorable process that directs the metal to a specific position, thereby enabling site-selective functionalization of C-H bonds. mdpi.comsemanticscholar.org

Hydroxamic acids, in general, are known to form mononuclear complexes with metal ions, often involving the deprotonation of the hydroxyl group to facilitate chelation. calstate.edu The stability of these metal complexes is dependent on both the properties of the chelating agent and the specific metal ion involved. nih.gov The formation of coordination compounds with metal ions like Co(II), Ni(II), Zn(II), and Cu(II) has been observed for similar ligands. uobaghdad.edu.iq

The interaction of this compound with metal ions can be summarized as follows:

Metal Ion InteractionKey Features
ChelationFormation of a stable five-membered ring with the metal ion. mdpi.comsemanticscholar.org
CoordinationThe N-hydroxy and carbonyl oxygen atoms act as donor ligands. calstate.edumdpi.com
DeprotonationThe hydroxyl group often deprotonates upon metal binding. calstate.edu

This table highlights the fundamental aspects of how this compound interacts with metal ions.

Influence of Chelation on Molecular Reactivity and Stability

The structure of this compound, featuring a hydroxamic acid moiety, inherently possesses the ability to act as a chelating agent. The nitrogen and oxygen atoms of the N-hydroxyamide group can function as Lewis basic sites, allowing for the coordination of metal ions. This N,O-bidentate nature is a critical factor in the molecule's reactivity and stability, particularly in the context of metal-catalyzed reactions. calstate.edu

The chelation typically involves the deprotonation of the hydroxyl group, leading to a negatively charged oxygen atom that, along with the amide oxygen, coordinates to a metal center. calstate.edu This coordination results in the formation of a stable five-membered ring, a favored conformation in organometallic chemistry. researchgate.netmdpi.com The formation of such a cyclometallated complex significantly influences the electronic properties and steric environment of the this compound scaffold. By locking the molecule into a more rigid conformation, chelation can enhance the stability of reactive intermediates and lower the activation energy for subsequent reaction steps. This principle is fundamental to the use of hydroxamic acid derivatives as directing groups in various chemical transformations. researchgate.netmdpi.com

The stability of the chelate complex is a key determinant of the efficiency and selectivity of reactions. For instance, in transition metal-catalyzed C-H activation, the thermodynamic stability of the chelate intermediate directs the catalytic cycle, ensuring that functionalization occurs at a specific, targeted C-H bond. mdpi.com The substituents on the benzamide ring and the nitrogen atom can modulate the electron density on the coordinating atoms, thereby fine-tuning the strength and stability of the metal-ligand interaction.

Catalytic Mechanisms Involving this compound (or its scaffold)

The N-hydroxyamide functional group is a versatile platform for various catalytic transformations. Its electronic and coordinating properties enable it to participate in both organocatalytic and metal-catalyzed reaction pathways.

The N-hydroxyamide scaffold can participate in organocatalytic reactions, such as the [3+2] cycloaddition with alkynes to synthesize isoxazoles. acs.org In these processes, which operate without a metal catalyst, the N-hydroxyamide serves as a key precursor to a reactive intermediate.

A proposed mechanism for the organophosphine-catalyzed cycloaddition of N-hydroxyamides and alkynes highlights the role of the N-hydroxyamide structure. acs.org The reaction is initiated by a Michael addition of the phosphine (B1218219) catalyst to the alkyne, generating a zwitterionic species. This intermediate then reacts with the N-hydroxyamide. Mechanistic studies have revealed that the nature of the substituent on the nitrogen of the hydroxyamide is critical; for instance, a bulky group like a tert-butyl group was found to be essential for the reaction to proceed, while a free N-H group inhibited the transformation entirely. acs.org This suggests that the substituent plays a crucial role in promoting the key cyclization step. The electronic properties of the benzamide portion of the molecule also influence the reaction, with electron-rich substrates often providing higher yields than electron-deficient ones. acs.org

Table 1: Effect of Catalyst and Substituents on Organocatalytic Isoxazole Synthesis acs.org
N-Hydroxyamide SubstrateCatalystYield (%)
N-hydroxy-N-(tert-butyl)benzamideCyPPh₂75
N-hydroxy-N-(tert-butyl)-4-methoxybenzamideCyPPh₂88
N-hydroxy-N-(tert-butyl)-4-chlorobenzamideCyPPh₂65
N-hydroxy-N-(tert-butyl)benzamideP(p-MeC₆H₄)₃82

The N-hydroxyamide moiety is a powerful directing group for transition metal-catalyzed C-H activation reactions. researchgate.net This is a direct consequence of its chelating ability, as described in section 4.3.2. By forming a stable bidentate chelate with a metal center (e.g., palladium, cobalt, or ruthenium), the N-hydroxyamide group brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and functionalization. mdpi.commdpi.com

The general mechanism for these directed C-H activation reactions involves several key steps:

Coordination: The N-hydroxyamide coordinates to the metal catalyst, forming a cyclometallated intermediate. researchgate.netmdpi.com

C-H Cleavage: The metal center facilitates the cleavage of a nearby C-H bond, often the ortho-C-H bond of the benzoyl group, to form a metallacyclic species. This step is often the rate-determining step and can be influenced by steric and electronic factors. nih.gov

Functionalization: The metallated carbon reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Reductive Elimination/Product Release: The final product is formed, and the active catalyst is regenerated to continue the cycle.

For example, in cobalt-catalyzed C-H alkylation of benzamides, isolable cobalt(III) metallacycles have been identified as key intermediates. nih.gov The reaction of these complexes with substrates like N-methylbenzamide resulted in rapid and exclusive ortho-alkylation, providing strong experimental support for the directing group's role in the catalytic cycle. nih.gov The site selectivity is typically high, favoring the less sterically hindered ortho-position. nih.gov

Table 2: Components of a Typical Directed C-H Activation System
ComponentFunctionExample
SubstrateContains the C-H bond to be functionalizedThis compound
Directing GroupChelates to the metal and directs it to the target C-H bondN-Hydroxyamide moiety
Metal PrecatalystSource of the active catalytic speciesPd(OAc)₂, [Ru(p-cymene)Cl₂]₂, Co(acac)₃
Oxidant/AdditiveOften required for catalyst turnover or activationAg₂O, K₂S₂O₈
Coupling PartnerIntroduces the new functional groupAlkenes, Alkynes, Aryl halides

Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium (B1214612) atom from a deuterated solvent, typically deuterium oxide (D₂O). wikipedia.org The rate of this exchange can provide valuable information about the chemical environment of the hydrogen atom, including solvent accessibility and involvement in hydrogen bonding. wikipedia.orgnih.gov

For this compound, there are two readily exchangeable protons: the one attached to the nitrogen (N-H) and the one on the hydroxyl group (O-H). The protons on the aromatic ring and the methyl group are generally not exchangeable under normal conditions but can be exchanged under harsher conditions using acid, base, or metal catalysis. wikipedia.org

The exchange mechanism for the N-H and O-H protons is typically catalyzed by either acid or base. wikipedia.org

Base-catalyzed exchange: A base (e.g., OD⁻ in D₂O) abstracts the proton, forming an anion (an amide or alkoxide). This intermediate is then protonated by a deuterium from the solvent.

Acid-catalyzed exchange: An acid (e.g., D₃O⁺ in D₂O) protonates the amide or hydroxyl oxygen, making the attached proton more labile and facilitating its exchange with the solvent.

The rate of HDX is highly dependent on the pH of the solution, with the minimum exchange rate for amide protons typically occurring around pH 2.6. wikipedia.org By monitoring the rate of deuterium incorporation using techniques like NMR spectroscopy or mass spectrometry, one can infer details about the molecule's structure and interactions. For instance, if the N-H or O-H group is involved in a strong intramolecular or intermolecular hydrogen bond, its rate of exchange will be significantly slower than if it were freely exposed to the solvent. This makes HDX a useful tool for studying conformational properties and intermolecular interactions in solution. dntb.gov.ua

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides quantitative insight into the mechanisms, rates, and energy profiles of chemical transformations involving this compound. While specific kinetic and thermodynamic data for this exact compound are not extensively reported, analysis of closely related structures, such as N-(hydroxymethyl)benzamide derivatives, offers a framework for understanding its potential reactivity. researchgate.net

Kinetic studies on the aqueous decomposition of N-(hydroxymethyl)benzamides have shown a strong dependence on pH. researchgate.net The reaction often proceeds through a specific-base-catalyzed E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism. researchgate.net This involves a rapid, reversible deprotonation of the hydroxyl group by hydroxide (B78521), followed by a slower, rate-limiting breakdown of the resulting alkoxide to form an aldehyde and an amidate ion. researchgate.net

A kinetic model for such a reaction can be described by the following rate law at varying hydroxide concentrations: kobs = (k1[HO⁻]) / (1 + Ka/[H⁺])

Where kobs is the observed rate constant, k1 is the rate constant for the breakdown of the conjugate base, and Ka is the acid dissociation constant of the hydroxyl group. At low hydroxide concentrations, the reaction is first-order with respect to hydroxide, while at high concentrations, the rate becomes independent of the hydroxide concentration as the initial deprotonation equilibrium is fully shifted to the conjugate base. researchgate.net

Table 3: pH-Dependent Rate Constants for the Decomposition of a Structurally Related N-(hydroxymethyl)benzamide Derivative researchgate.net
pHObserved Rate Constant, kobs (s-1)Dominant Mechanism
1.0~1 x 10-5Acid-catalyzed
7.0~3 x 10-7Water reaction
11.0~2 x 10-4Specific-base catalyzed (E1cB-like)
13.0~2 x 10-2Specific-base catalyzed (E1cB-like)
Note: Data is illustrative and based on a related compound class to demonstrate kinetic principles.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, could be determined by studying the temperature dependence of the reaction rate (using the Eyring equation). These parameters would provide deeper insight into the transition state of the rate-determining step. For this compound, such studies would be crucial for optimizing reaction conditions in synthetic applications and for fully understanding its stability and degradation pathways.

Structure Activity Relationship Studies of N Hydroxy 2 Methylbenzamide Derivatives

Rational Design Principles for N-Hydroxy-2-methylbenzamide Analogs

The rational design of this compound analogs is guided by established principles of medicinal chemistry, aiming to optimize the compound's interaction with its biological target. This typically involves a systematic approach to modifying the molecule's structure to enhance efficacy and selectivity.

A key strategy in the rational design of this compound analogs is the systematic variation of substituents to probe the chemical space around the core scaffold. This involves altering linker chain lengths, as well as investigating the electronic and steric effects of different functional groups.

The length and nature of the linker region in enzyme inhibitors are critical for optimal positioning of the molecule within the active site. dovepress.com For this compound derivatives, modifications in the linker connecting the benzamide (B126) core to other parts of the molecule can significantly impact inhibitory potency. Studies on related benzamide derivatives have shown that shorter molecular lengths can lead to stronger inhibition of certain enzymes. nih.gov

Steric effects are equally important in determining the activity of this compound analogs. The size and shape of substituents can dictate how well the molecule fits into the binding pocket of the target enzyme. For instance, the introduction of a methyl group at the 3'-position of a related benzanilide moiety resulted in a loss of activity, indicating that steric hindrance in this region is detrimental. acs.org In contrast, larger groups at other positions may be well-tolerated or even beneficial, suggesting the presence of a nearby hydrophobic pocket. nih.gov The cyclopropyl group, for example, has been shown to fit well into certain enzyme pockets in some benzamide series. nih.gov

A summary of the effects of systematic variation of substituents on the activity of benzamide derivatives is presented in the table below.

ModificationPositionEffect on ActivityReference
Shorter linker chainLinker regionIncreased potency nih.gov
Electron-donating group (e.g., methyl)Benzamide ringIncreased potency nih.gov
Electron-withdrawing group (e.g., fluorine)Benzamide ringDecreased potency nih.gov
3'-Methyl groupAnilide moietyLoss of activity acs.org
4'-Substituents (electron-donating or withdrawing)Anilide moietyWeakened activity acs.org
2'-Cyclopropyl groupBenzamide ringHigh selective inhibition nih.gov

To efficiently explore the SAR of this compound derivatives, the design and synthesis of focused compound libraries are employed. nih.govthermofisher.com These libraries consist of a series of analogs where specific parts of the molecule are systematically varied. This approach allows for a comprehensive evaluation of the effects of different substituents and structural modifications on biological activity.

The design of these libraries often starts with a lead compound, in this case, a derivative of this compound, and then introduces diversity at specific points in the structure. For instance, a library could be designed to explore a range of substituents at various positions on the benzamide ring to probe electronic and steric requirements. Another library might focus on varying the length and composition of a linker region to optimize interactions with the target enzyme. dovepress.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often used to guide the design of these libraries. nih.govresearchgate.net These methods can help to prioritize which analogs are most likely to have improved activity, thus making the synthetic and screening efforts more efficient. The screening of these libraries against the target enzyme then provides the raw data for building a detailed SAR model.

An example of a focused library design for this compound analogs might include:

Series A: Variation of substituents at the 4-position of the benzamide ring with a range of electron-donating and electron-withdrawing groups.

Series B: Alteration of the linker length between the benzamide core and a terminal aromatic group.

Series C: Introduction of different heterocyclic rings as bioisosteric replacements for the phenyl group.

The data obtained from screening such a library would provide a comprehensive understanding of the SAR for this class of compounds.

Correlation Between Structural Features and Molecular Interactions (Non-Clinical)

Non-clinical studies, particularly at the molecular level, are essential for understanding how the structural features of this compound derivatives correlate with their interactions with biological targets. These studies often involve techniques like X-ray crystallography and molecular modeling to visualize and analyze these interactions in detail.

Specific functional groups on the this compound scaffold can have a profound influence on molecular interactions. The phenolic hydroxyl group, for instance, is a key functional group in many biologically active molecules and can act as both a hydrogen bond donor and acceptor. nih.gov In the context of enzyme inhibition, a phenolic hydroxyl group can form crucial hydrogen bonds with amino acid residues in the active site, thereby anchoring the inhibitor and contributing to its potency. acs.org

Electron-withdrawing groups, such as nitro or cyano groups, can also significantly impact molecular interactions. These groups can alter the charge distribution within the molecule, which can in turn affect its ability to form electrostatic interactions or hydrogen bonds with the target. nih.gov The presence of electron-withdrawing groups can also influence the pKa of nearby acidic or basic groups, which can be critical for binding.

The table below summarizes the influence of specific functional groups on the molecular interactions of benzamide derivatives.

Functional GroupPotential InteractionImpact on Binding
Phenolic HydroxylHydrogen bondingAnchoring the molecule in the active site
Electron-withdrawing groupElectrostatic interactions, altered pKaCan enhance or diminish binding depending on the specific context

The amide bond is a central feature of the this compound structure. Modifications to this linkage can have a significant impact on the molecule's conformation, stability, and ability to interact with its target. Replacing the amide bond with bioisosteres such as urea (B33335), thioamide, or sulfonamide is a common strategy in medicinal chemistry to improve pharmacokinetic properties and to probe the importance of the amide bond's hydrogen bonding capabilities. nih.gov

The replacement of an amide with a urea linkage introduces an additional hydrogen bond donor, which could lead to new interactions within the binding site. Thioamides, where the carbonyl oxygen is replaced by sulfur, have different electronic and steric properties compared to amides and can alter the molecule's binding mode. Sulfonamides are another common amide isostere that can form a different network of hydrogen bonds.

Steric hindrance plays a critical role in the molecular recognition and binding of this compound derivatives to their biological targets. nih.gov The introduction of bulky substituents can either enhance or disrupt binding, depending on the topography of the enzyme's active site.

If a bulky group can be accommodated in a large, hydrophobic pocket within the active site, it can lead to a significant increase in binding affinity due to favorable van der Waals interactions. However, if the substituent is too large to fit into the available space, it will result in a steric clash, which can severely reduce or abolish binding. acs.org

Molecular modeling and X-ray crystallography are invaluable tools for analyzing these steric effects. nih.govacs.org By examining the three-dimensional structure of the enzyme-inhibitor complex, researchers can identify regions where steric bulk is tolerated and regions where it is not. This information is then used to guide the design of new analogs with improved shape complementarity to the active site. For example, SAR studies on related benzamides have shown that substituents at the 3' and 4' positions of the anilide ring can cause steric hindrance, while the 5' position is more accommodating. acs.org

Allosteric Binding Site Targeting by N-Hydroxybenzamide Scaffolds

The N-hydroxybenzamide scaffold has emerged as a significant framework in the design of molecules that target allosteric binding sites on proteins. Unlike orthosteric ligands that bind to the primary, active site of a protein, allosteric modulators bind to a distinct, less-conserved site, inducing a conformational change that alters the protein's activity. nih.govnih.gov This approach offers a pathway to achieving greater selectivity and nuanced control over biological processes.

Aryl benzamide derivatives, a class that includes N-hydroxybenzamide structures, have been successfully identified as negative allosteric modulators (NAMs) for receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com These NAMs function as non-competitive antagonists, binding to an allosteric site within the seven-transmembrane (7TMD) domain of the receptor. mdpi.com The binding of these compounds is governed by a combination of specific molecular interactions within the allosteric pocket. Key contributing factors to this binding include:

Hydrophobic Interactions: The allosteric binding site is often rich in hydrophobic amino acid residues. For mGluR5, the sub-pocket accommodating the benzamide rings is composed of numerous hydrophobic residues, which facilitates the proper conformation for antagonist activity. mdpi.com

Hydrogen Bonding: Hydrogen bonds play a crucial role in stabilizing the ligand-receptor complex. For instance, the nitrogen atom on a heterocyclic ring attached to the benzamide core can form a hydrogen bond with the side chain of a serine residue (e.g., Ser969), while an ether linkage can interact with a methionine residue (e.g., Met962). mdpi.com

π–π Stacking: Aromatic rings within the benzamide derivatives can engage in π–π stacking interactions with aromatic residues like phenylalanine in the binding pocket, further anchoring the ligand. mdpi.com

The effectiveness of these N-hydroxybenzamide-based NAMs is therefore highly dependent on the precise arrangement of functional groups that can engage in these multiple, simultaneous interactions within the defined allosteric site. mdpi.com

Ligand Design for Specific Molecular Targets (e.g., Enzymes, Receptors) in Research

The N-hydroxybenzamide core is a versatile scaffold for designing specific ligands for a variety of molecular targets, including enzymes and E3 ligases. nih.govacs.org Medicinal chemistry efforts focus on modifying the benzamide structure to optimize properties like potency, selectivity, and stability. acs.orgacs.org

One prominent area of research involves developing benzamide-type ligands for Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. acs.org These ligands are crucial for the development of proteolysis-targeting chimeras (PROTACs). The design process involves a detailed analysis of non-bonded interactions, including van der Waals forces, hydrogen bonds, and hydrophobicity, to enhance binding affinity to the target. nih.govacs.org Researchers have successfully created conformationally locked benzamide derivatives that mimic the interactions of natural ligands, leading to improved chemical stability and a more favorable selectivity profile for recruiting specific proteins for degradation. acs.org

Another example is the design of benzamide derivatives as inhibitors of enzymes crucial for bacterial survival. Structure-activity relationship (SAR) studies have been conducted on benzamides as inhibitors of Mycobacterium tuberculosis QcrB, a component of the electron transport chain. acs.org These studies systematically explore how different substituents on the benzamide core affect inhibitory activity. For instance, replacing a metabolically unstable morpholine group at the C-5 position with smaller, lipophilic groups like methyl or thiophene led to potent analogues with high selectivity and low cytotoxicity. acs.org

The data below illustrates the impact of specific chemical modifications on the inhibitory activity of benzamide derivatives against M. tuberculosis.

Table 1: Structure-Activity Relationship of C-5 Substituted Benzamide Derivatives as M. tuberculosis Inhibitors acs.org
CompoundC-5 SubstitutionInhibitory Concentration (IC90, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
2Morpholine2.8--
4bMethyl0.62--
16Thiophene0.1339300
174-methylthiophene0.621118

Further modifications, such as introducing different amide functionalities, have also been explored. The data shows that while a primary amide demonstrated good potency, an N-methylbenzamide derivative retained excellent activity.

Table 2: Effect of Amide Substitution on Benzamide Inhibitor Potency acs.org
CompoundAmide GroupInhibitory Concentration (IC90, µM)
4lPrimary Amide (-CONH2)0.41
30aN-methylbenzamide (-CONHCH3)0.85
30bN-(2-methoxyethyl)8.6
30dN-cyclopropyl4.0

These examples highlight a rational approach to ligand design, where systematic structural modifications to the N-hydroxybenzamide scaffold are used to fine-tune interactions with specific biological targets, thereby optimizing their potency and therapeutic potential in a research context. acs.orgacs.org

Computational Chemistry and Theoretical Modeling of N Hydroxy 2 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are widely used to determine the optimized ground state geometry and various electronic properties of molecules. For N-Hydroxy-2-methylbenzamide, DFT calculations, typically employing a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), can be used to predict its three-dimensional structure with high accuracy. nih.govresearchgate.net These calculations would reveal key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

The electronic properties that can be calculated using DFT include the total energy, dipole moment, and the distribution of atomic charges. These properties are crucial for understanding the molecule's polarity and intermolecular interactions. For instance, DFT studies on similar benzamide (B126) derivatives have successfully predicted their structural and electronic characteristics, providing a reliable framework for understanding this compound. nih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. u-tokyo.ac.jp One of the most common ab initio methods that improves upon the basic Hartree-Fock theory is Møller-Plesset perturbation theory, particularly at the second order (MP2). wikipedia.orgresearchgate.net The MP2 method incorporates electron correlation effects, which are neglected in the Hartree-Fock approximation, leading to more accurate energy calculations and a better description of molecular properties. wikipedia.org

While computationally more demanding than DFT, MP2 calculations can provide a higher level of accuracy for the electronic structure of this compound. u-tokyo.ac.jpresearchgate.net These calculations are particularly valuable for benchmarking the results obtained from DFT methods and for investigating systems where DFT may be less reliable. The application of MP2 would yield a highly accurate electronic energy and wavefunction, from which other properties can be derived with a high degree of confidence.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Theoretical methods provide detailed insights into the distribution of electrons and the energies of molecular orbitals, which are key to understanding reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Properties

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.0 eV
Ionization Potential6.5 eV
Electron Affinity1.5 eV

Note: These are illustrative values based on typical DFT calculations for similar aromatic amides and may not represent the exact values for this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deijasret.com The MEP surface is a color-coded map of the electrostatic potential, where different colors represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with electron-rich areas and are susceptible to electrophilic attack. researchgate.netnih.gov Conversely, regions of positive electrostatic potential, depicted in blue, are electron-poor and are prone to nucleophilic attack. ijasret.com For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites for electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states, intermediates, and reaction pathways. nih.govresearchgate.net For this compound, theoretical studies can provide valuable insights into its reactivity and the mechanisms of reactions it may undergo, such as hydrolysis, oxidation, or cyclization. researchgate.netnih.govmdpi.com

By mapping the potential energy surface of a reaction, computational methods can determine the activation energies for different possible pathways, allowing for the prediction of the most favorable reaction mechanism. nih.govresearchgate.net For example, a computational study on the hydrolysis of the amide bond in this compound would involve locating the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. Similarly, the potential for intramolecular reactions, such as cyclization involving the hydroxylamino group, could be explored. researchgate.net These studies provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental means alone.

Spectroscopic Property Predictions and Validation

Computational chemistry allows for the accurate prediction of spectroscopic data, which serves as a powerful tool for structural confirmation and analysis.

Infrared (IR) Spectroscopy: Theoretical IR spectra for this compound can be calculated using DFT methods. These calculations simulate the vibrational frequencies of the molecule's covalent bonds. The predicted spectrum can be used to assign the absorption bands observed in an experimental spectrum. Key predicted vibrational frequencies for this compound would include the stretching modes for the O-H, N-H, C=O (Amide I), and C-N bonds. Hydrogen bonding, both intra- and intermolecular, significantly affects the O-H stretching frequency, typically causing a broad absorption band in the 3200-3600 cm⁻¹ region. libretexts.org The carbonyl (C=O) stretch is a strong, characteristic peak usually found around 1630-1680 cm⁻¹. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated to aid in the interpretation of experimental NMR data. For ortho-substituted benzamides like this compound, computational models can be particularly insightful. The presence of the ortho-methyl group can lead to restricted rotation around the aryl-carbonyl bond, resulting in distinct rotamers. niscpr.res.in Variable temperature NMR studies on related ortho-substituted N-methoxy-N-methyl benzamides have shown that the energy barrier between these rotamers can be significant at room temperature, leading to broadened signals for the N-substituent protons. niscpr.res.in Theoretical calculations can predict the relative energies of these rotamers and the corresponding chemical shifts, helping to explain these dynamic effects.

Table 1: Predicted Spectroscopic Features for this compound
Spectroscopic TechniqueFunctional GroupPredicted Wavenumber (IR) / Chemical Shift (NMR)Expected Characteristics
IRO-H stretch~3200-3600 cm⁻¹Broad, strong intensity due to hydrogen bonding libretexts.org
IRN-H stretch~3300-3500 cm⁻¹Medium intensity, sharper than O-H libretexts.org
IRC-H stretch (Aromatic/Methyl)~2900-3100 cm⁻¹Medium to strong intensity
IRC=O stretch (Amide I)~1630-1680 cm⁻¹Strong intensity, sharp
¹H NMR-OHVariable, broad singletChemical shift is concentration and solvent dependent
¹H NMR-NHVariable, broad singletChemical shift is concentration and solvent dependent
¹H NMRAromatic-H~7.0-7.5 ppmMultiplet signals
¹H NMR-CH₃~2.3-2.5 ppmSinglet
¹³C NMRC=O~165-170 ppmCharacteristic downfield signal

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible) of molecules. mdpi.com By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) of a compound. mdpi.comrsc.org

For this compound, TD-DFT calculations can identify the key electronic transitions, such as π → π* transitions associated with the aromatic ring and the carbonyl group, and n → π* transitions involving the lone pair electrons on the oxygen and nitrogen atoms. rsc.org The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these transitions. The energy gap between the HOMO and LUMO is a key factor determining the λmax value. mdpi.com These theoretical predictions are valuable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.

Molecular Docking and Simulation Studies (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.gov For this compound, docking studies can provide valuable (non-clinical) insights into its potential to interact with various biological targets. These studies are fundamental in fields like drug discovery and chemical biology. mdpi.com

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. mdpi.com The results can reveal:

Binding Pose: The most stable conformation and orientation of the ligand within the binding pocket.

Key Interactions: Identification of specific intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com For example, the hydroxyl and amide groups of this compound are potential hydrogen bond donors and acceptors.

Binding Affinity: A calculated score that ranks potential ligands based on their predicted binding strength. researchgate.net

Docking studies on various benzamide derivatives have successfully predicted their interactions with targets like DNA gyrase and topoisomerases, identifying key amino acid residues involved in binding. mdpi.comresearchgate.net This type of binding mode analysis is crucial for understanding the structural basis of a molecule's potential biological activity.

Table 2: Potential Intermolecular Interactions in Molecular Docking
Interaction TypePotential Group in this compoundPotential Target Residue Group
Hydrogen Bond (Donor)-OH, -NHAsp, Glu, Ser, Thr, Carbonyl backbone
Hydrogen Bond (Acceptor)C=O, -OHLys, Arg, His, Ser, Gln, Asn
Hydrophobic InteractionAromatic ring, -CH₃Ala, Val, Leu, Ile, Phe, Trp
π-π StackingAromatic ringPhe, Tyr, Trp, His

Computational Studies of Conformational Dynamics

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C(O)-N bond of the amide group and the C(aryl)-C(O) bond linking the carbonyl group to the phenyl ring. The interplay of steric hindrance from the ortho-methyl group and the electronic and hydrogen-bonding capabilities of the N-hydroxy group are expected to significantly influence the molecule's preferred three-dimensional structure.

Computational studies on similar benzamide derivatives often reveal a delicate balance between steric repulsion and electronic stabilization in determining the orientation of the amide and aryl moieties. For this compound, the presence of the 2-methyl group is anticipated to induce a non-planar conformation, where the amide group is twisted out of the plane of the benzene (B151609) ring to alleviate steric strain. This is a common feature observed in ortho-substituted benzamides.

Furthermore, the conformational preferences of the N-hydroxy amide (hydroxamic acid) functional group have been a subject of theoretical investigation. Studies on simpler hydroxamic acids suggest that the keto forms are generally more stable. Additionally, research on N-hydroxylated peptides indicates a strong preference for the trans conformation of the amide bond. This preference is attributed to the electronic nature of the N-hydroxy group and its influence on the amide resonance.

A relaxed potential energy surface scan is a computational technique that can map the energy of the molecule as a function of one or more dihedral angles, while allowing the rest of the molecular geometry to relax to its minimum energy state. For this compound, a two-dimensional PES scan varying the dihedral angles associated with the C(aryl)-C(O) and C(O)-N bond rotations would be instrumental in identifying the global and local energy minima, as well as the transition states connecting them.

Based on computational analyses of related compounds, a hypothetical conformational energy landscape for this compound can be proposed. The global minimum energy conformation would likely feature a trans amide bond and a significant dihedral angle between the phenyl ring and the amide plane to minimize the steric clash between the ortho-methyl group and the carbonyl oxygen. The orientation of the hydroxyl group on the nitrogen would also be a critical factor, potentially participating in intramolecular hydrogen bonding.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical but plausible results from a DFT-based conformational analysis of this compound.

Table 1: Calculated Dihedral Angles for Postulated Low-Energy Conformers of this compound

ConformerDihedral Angle 1 (°C(aryl)-C(aryl)-C(O)-N)Dihedral Angle 2 (°C(aryl)-C(O)-N-O)
A45.0180.0 (trans)
B-45.0180.0 (trans)
C135.0180.0 (trans)
D-135.0180.0 (trans)

Table 2: Relative Energies of Postulated Conformers of this compound

ConformerRelative Energy (kcal/mol)
A0.00 (Global Minimum)
B0.00
C2.50
D2.50

These hypothetical data suggest that conformers A and B, where the amide group is twisted by 45 degrees relative to the phenyl ring, are the most stable and energetically equivalent. The conformers with a larger twist of 135 degrees are predicted to be higher in energy. The trans conformation of the N-O bond relative to the C=O bond is maintained in all low-energy structures, consistent with findings for other N-hydroxy amides.

It is important to emphasize that while these predictions are based on established principles of conformational analysis and findings for analogous molecules, dedicated computational studies on this compound are required to definitively characterize its conformational dynamics and the precise energetic landscape.

Advanced Analytical Characterization Techniques for N Hydroxy 2 Methylbenzamide

Spectroscopic Confirmation of Molecular Structure

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules like N-Hydroxy-2-methylbenzamide produce unique spectral fingerprints that reveal detailed information about their atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: In proton NMR, the chemical shifts (δ) of hydrogen atoms are recorded. The spectrum of this compound displays distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the N-hydroxyamide functionality. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.2-7.4 ppm) due to the electron-withdrawing effect of the carbonyl group. The methyl group protons (CH₃) characteristically produce a singlet in the upfield region (around 2.4 ppm). The protons on the nitrogen (NH) and oxygen (OH) of the hydroxamic acid group are often broad and their chemical shifts can be variable.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum for this compound would show a signal for the carbonyl carbon (C=O) at the most downfield position, typically above 165 ppm. The aromatic carbons would produce a series of signals between 125 and 140 ppm. The carbon of the methyl group (CH₃) would be found in the upfield region of the spectrum.

¹H and ¹³C NMR Spectral Data for this compound
Atom TypeSignalObserved Chemical Shift (δ, ppm)Description
¹H NMRAr-H~7.2-7.4Aromatic Protons (Multiplet)
¹H NMR-CH₃~2.4Methyl Protons (Singlet)
¹³C NMRC=O>165Carbonyl Carbon
¹³C NMRAr-C~125-140Aromatic Carbons
¹³C NMR-CH₃~20-25Methyl Carbon

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₉NO₂, corresponding to a molecular weight of approximately 151.16 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak [M]⁺ at an m/z of 151. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for benzamides include the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Key fragments observed might include:

Alpha-cleavage: Loss of the hydroxylamino group (•NOH) or the methylphenyl group.

A prominent fragment is often observed at m/z 119, corresponding to the [CH₃C₆H₄CO]⁺ ion, resulting from the cleavage of the C-N bond.

Another significant peak could appear at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺, formed after the loss of CO from the m/z 119 fragment.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for analyzing volatile compounds, while Electrospray Ionization (ESI-MS) is suitable for less volatile or thermally fragile molecules, often showing a protonated molecule [M+H]⁺ at m/z 152. nih.govekb.eg

Key Mass Spectrometry Fragments for this compound
m/zProposed Fragment IonSignificance
151[C₈H₉NO₂]⁺Molecular Ion (M⁺)
119[CH₃C₆H₄CO]⁺Loss of •NHOH from M⁺
91[C₇H₇]⁺Loss of CO from m/z 119 fragment

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

A broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A band around 3100-3300 cm⁻¹ attributed to the N-H stretching of the amide group.

A strong, sharp absorption peak typically found between 1630 and 1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the amide (Amide I band). researchgate.net

Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

The C-N stretching vibration usually appears in the 1200-1400 cm⁻¹ range.

Characteristic Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200-3400 (broad)O-HStretching
3100-3300N-HStretching
1630-1680 (strong)C=OStretching (Amide I)
1450-1600Aromatic C=CStretching

Elemental Composition Verification

To confirm the molecular formula derived from mass spectrometry, elemental analysis is performed to determine the mass percentages of the constituent elements.

Elemental analysis is a destructive method that involves combusting a sample to convert the elements into simple gaseous compounds. measurlabs.com The amounts of these gases are then measured to calculate the percentage composition of the original sample. For this compound (C₈H₉NO₂), the theoretical elemental composition is compared with the experimentally determined values. A close agreement between the theoretical and experimental values confirms the empirical and molecular formula of the synthesized compound.

Elemental Analysis Data for this compound (C₈H₉NO₂)
ElementTheoretical Mass %Experimental Mass %
Carbon (C)63.57%Typically within ±0.4% of theoretical
Hydrogen (H)6.00%Typically within ±0.4% of theoretical
Nitrogen (N)9.27%Typically within ±0.4% of theoretical
Oxygen (O)21.16%(Often determined by difference)

Solid-State Structural Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystal lattice. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision.

Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is a powerful technique that provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise arrangement of atoms in the crystal lattice. This technique is crucial for determining the absolute configuration of chiral molecules and understanding the intermolecular interactions that govern crystal packing, such as hydrogen bonding and π–π stacking.

While specific crystallographic data for this compound is not publicly available, analysis of closely related benzamide (B126) structures demonstrates the type of detailed information that can be obtained. For instance, studies on substituted N-phenylbenzamides reveal how different functional groups influence the crystal packing through various hydrogen bonding motifs. In the crystal structure of 2-Hydroxy-N-(4-methylphenyl)benzamide, molecules are linked into chains by intermolecular O—H⋯O and C—H⋯O hydrogen bonds nih.gov. Similarly, the structure of N-(2-hydroxy-5-methylphenyl)benzamide shows molecules linked by O—H⋯O hydrogen bonds to form chains. researchgate.net. These interactions are fundamental to the crystal's stability and physical properties.

The data obtained from single-crystal X-ray diffraction includes the crystal system, space group, and unit cell dimensions, which collectively describe the crystal's symmetry and the size of its repeating unit.

Table 1: Example Crystallographic Data for Related Benzamide Compounds | Parameter | 2-Hydroxy-N-(4-methylphenyl)benzamide nih.gov | N-(2-hydroxy-5-methylphenyl)benzamide researchgate.net | 4-Hydroxy-N-methylbenzamide researchgate.net | | :--- | :--- | :--- | :--- | | Formula | C₁₄H₁₃NO₂ | C₁₄H₁₃NO₂ | C₈H₉NO₂ | | Crystal System | Monoclinic | Monoclinic | Monoclinic | | Space Group | P2₁/n | P2₁/n | Cc | | a (Å) | 19.4067 | 7.2263 | 13.576 | | b (Å) | 4.9122 | 16.964 | | c (Å) | 12.7261 | 11.025 | | **β (°) ** | 104.793 | 120.11 | | **V (ų) ** | 1172.96 | 2196.5 | | Z | 4 | 12 |

This table presents data for structurally related compounds to illustrate the outputs of single-crystal X-ray analysis.

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. These methods are essential for characterizing the thermal stability and phase behavior of materials like this compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Polymorphic Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govbiorxiv.org It is highly sensitive to thermal events and is widely used to:

Determine Melting Point and Enthalpy of Fusion: A sharp endothermic peak on a DSC thermogram indicates the melting point of a crystalline solid. The area under the peak corresponds to the enthalpy of fusion.

Identify Polymorphic Transitions: Solid-solid phase transitions between different polymorphs can be observed as either endothermic or exothermic events prior to melting. mdpi.com

Study Glass Transitions: For amorphous materials, DSC can detect the glass transition temperature (Tg), which appears as a step change in the baseline of the heat flow curve. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net TGA is primarily used to assess the thermal stability of a compound. The output is a curve showing mass percentage versus temperature. A sharp drop in the curve indicates decomposition, and the temperature at which this occurs is a measure of the compound's thermal stability. researchgate.net

Table 2: Representative Thermal Analysis Data for a Benzamide Compound

Analysis Type Parameter Typical Value Description
DSC Melting Point (Tm) 145-146 °C Temperature at which the compound transitions from solid to liquid.
DSC Enthalpy of Fusion (ΔHfus) 25-35 kJ/mol Heat absorbed during melting.

| TGA | Decomposition Temp (Td) | > 200 °C | Onset temperature for significant mass loss, indicating thermal instability. |

This table provides hypothetical but typical values to illustrate the data obtained from DSC and TGA.

Chromatographic Purity and Stability Assessment

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity and stability of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. biomedpharmajournal.org It is the industry standard for determining the purity of active pharmaceutical ingredients. A sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. sigmaaldrich.com

For a purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). A UV detector is commonly used for detection, as the benzamide structure contains a chromophore that absorbs UV light. nih.gov A pure compound should ideally yield a single, sharp, symmetrical peak in the chromatogram. The presence of other peaks indicates impurities.

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative analysis. fishersci.comsigmaaldrich.comumich.edu A spot of the sample is applied to a plate coated with a thin layer of adsorbent (like silica (B1680970) gel). The plate is then placed in a chamber with a solvent (eluent), which moves up the plate by capillary action. umich.edu Separation occurs based on the differential adsorption of the components to the stationary phase. TLC is highly effective for:

Monitoring the progress of a chemical reaction.

Rapidly screening for the presence of impurities.

Identifying compounds by comparing their Retention Factor (Rf) values to a standard.

The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic property for a given compound, stationary phase, and mobile phase combination.

Table 3: Typical Chromatographic Conditions for Analysis

Technique Parameter Typical Conditions
HPLC Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water
Detector UV-Vis at an appropriate wavelength (e.g., 254 nm)
Expected Result Single peak with a specific retention time for a pure sample.
TLC Stationary Phase Silica gel 60 F₂₅₄ coated aluminum plates
Mobile Phase Ethyl Acetate (B1210297)/Hexane (B92381) mixture (e.g., 1:1 v/v)
Visualization UV light (254 nm) or chemical staining

Emerging Research Applications of N Hydroxy 2 Methylbenzamide As Chemical Probes and Tools

Applications in Coordination Chemistry and Advanced Materials Science

N-Hydroxy-2-methylbenzamide is gaining recognition within the scientific community for its versatile applications, particularly in the realms of coordination chemistry and the development of novel materials. Its unique structural features allow it to act as a compelling ligand and a building block for complex molecular architectures.

Utilization as Ligands for Metal Complex Formation

This compound serves as an effective bidentate ligand in the formation of transition metal complexes. The presence of both a hydroxyl group and a carbonyl oxygen atom in its structure allows it to chelate to a central metal ion, forming stable ring structures. This chelation enhances the stability of the resulting metal complexes. purdue.edulibretexts.org The coordination can occur through the deprotonated hydroxyl oxygen and the carbonyl oxygen, creating a five- or six-membered chelate ring, a common feature in coordination compounds. biointerfaceresearch.com

The synthesis of these complexes often involves the reaction of this compound with various metal salts in a suitable solvent. The resulting complexes can exhibit diverse geometries, including octahedral, square planar, or tetrahedral, depending on the metal ion and reaction conditions. Spectroscopic techniques such as IR, NMR, and mass spectrometry are crucial for elucidating the structure of these newly synthesized metal complexes. biointerfaceresearch.comresearchgate.net

Detailed research findings have shown that related benzamide (B126) and hydroxamic acid derivatives can form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). biointerfaceresearch.comresearchgate.net While specific studies focusing exclusively on this compound are emerging, the established reactivity of similar compounds suggests a broad potential for this ligand in creating a diverse array of coordination compounds with unique electronic and magnetic properties.

Table 1: Potential Metal Complexes with this compound as a Ligand

Metal Ion Potential Coordination Geometry Potential Applications
Copper(II) Square Planar, Distorted Octahedral Catalysis, Antimicrobial agents
Nickel(II) Square Planar, Octahedral Catalysis, Magnetic materials
Cobalt(II) Tetrahedral, Octahedral Catalysis, Pigments

Potential in the Development of Novel Polymeric Materials and Resins

The functional groups present in this compound, specifically the hydroxyl and amide moieties, present opportunities for its incorporation into polymeric structures. While direct polymerization of this compound itself is not a primary application, it can be utilized as a monomer or a modifying agent in the synthesis of novel polymers and resins with tailored properties. For instance, the hydroxyl group can participate in condensation polymerization reactions with other monomers containing carboxylic acid or isocyanate groups to form polyesters or polyurethanes, respectively.

The incorporation of the benzamide structure into a polymer backbone can enhance the thermal stability and mechanical properties of the resulting material. chemicalbook.com Furthermore, the ability of the N-hydroxy group to form hydrogen bonds could influence the intermolecular interactions within the polymer matrix, affecting properties such as solubility and crystallinity. Although specific research on the use of this compound in polymer synthesis is not yet widespread, the principles of polymer chemistry suggest its potential as a valuable component in the design of new functional materials.

Role in Catalysis and Organic Synthesis Methodologies

In the field of organic synthesis, this compound is emerging as a valuable tool, functioning as a directing group in metal-catalyzed reactions and as a precursor for the synthesis of complex heterocyclic structures.

Function as Directing Groups in Metal-Catalyzed Reactions

The amide functionality in this compound can act as a directing group in metal-catalyzed C-H bond functionalization reactions. nih.gov This approach allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds, providing a powerful strategy for the efficient synthesis of complex organic molecules. nih.govrsc.org In such reactions, the amide group coordinates to a transition metal catalyst, such as palladium or rhodium, positioning the metal in close proximity to a specific C-H bond, typically at the ortho position of the benzene (B151609) ring. nih.govnih.govrsc.org This directed metalation facilitates the cleavage of the C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.netresearchgate.net

The N-hydroxy group can potentially influence the reactivity and selectivity of these transformations. The development of reactions utilizing N-alkoxyamides as directing groups has demonstrated the versatility of this class of compounds in a range of C-H activation processes, including arylation, alkylation, and amination. nih.govrsc.org While specific examples detailing the use of this compound as a directing group are still under investigation, the established principles of directed C-H functionalization suggest its significant potential in this area. rsc.org

Table 2: Potential Metal-Catalyzed Reactions Directed by this compound

Reaction Type Metal Catalyst Potential Products
C-H Arylation Palladium(II) Biphenyl derivatives
C-H Alkenylation Rhodium(III) Styrenyl derivatives

Reagents for the Synthesis of Diverse Heterocyclic Compounds

This compound can serve as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites within the molecule allows for its participation in various cyclization reactions. For instance, intramolecular cyclization of related N-hydroxy-amides has been shown to be an effective method for the preparation of nitrogen-containing heterocycles such as oxazinones and oxazepinones. researchgate.netias.ac.in

These cyclization reactions can be promoted by various reagents, including acids or bases, and can proceed through different mechanisms. researchgate.net The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. nih.gov The strategic placement of the methyl group on the benzene ring of this compound can also be exploited to influence the regioselectivity of these cyclization reactions, leading to the formation of specific isomers.

Molecular Probes for Biochemical Research (Non-Clinical Focus)

While the clinical applications of this compound are outside the scope of this article, its structural features suggest potential as a molecular probe in non-clinical biochemical research. The benzamide core is a common motif in molecules that interact with biological targets. The ability of the N-hydroxy group and the carbonyl oxygen to participate in hydrogen bonding and coordinate with metal ions could enable its use in the design of probes for studying enzyme active sites or metal-containing proteins.

For instance, derivatives of this compound could be functionalized with fluorescent tags to create probes for imaging and sensing applications in cellular systems. The interaction of such probes with specific biomolecules could lead to changes in their fluorescence properties, providing a means to monitor biological processes in real-time. Although this area of research is still in its early stages, the chemical versatility of this compound makes it a promising candidate for the development of novel tools for biochemical investigation.

Probes for Studying Enzyme-Substrate Interactions

While direct studies employing this compound as a probe for enzyme-substrate interactions are not extensively documented, the closely related 2-hydroxy-N-phenylbenzamide (salicylanilide) scaffold is a well-established class of enzyme inhibitors. By studying how these molecules inhibit enzyme activity, researchers can infer critical details about the enzyme's active site and its interaction with substrates. These derivatives serve as valuable chemical tools to probe enzyme mechanisms and guide the development of new therapeutic agents.

Research has demonstrated that halogenated salicylanilides and their phosphorus-based esters are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. researchgate.netsemanticscholar.org For example, certain derivatives exhibit moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM. semanticscholar.org The mechanism of inhibition by some of these compounds has been identified as mixed and pseudo-irreversible, indicating both interaction at the active site and potentially other sites, as well as the formation of a slowly reversible covalent bond. researchgate.netsemanticscholar.org

Furthermore, derivatives of the 2-hydroxybenzamide motif have shown inhibitory activity against other enzyme classes. N-(substituted-phenyl)-2-hydroxybenzamides have been identified as reversible inhibitors of monoamine oxidases (MAO) A and B, which are involved in the pathophysiology of neurological diseases. nih.gov In the context of antimicrobial research, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated significant inhibitory activity against the protease trypsin, with IC50 values far superior to that of acetylsalicylic acid. nih.gov Additionally, benzamide compounds featuring hydroxamate functional groups have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.com These studies collectively highlight the utility of the hydroxybenzamide core structure as a foundational element for developing probes to explore enzyme function and inhibition.

Compound ClassTarget Enzyme(s)Key FindingsReference
Halogenated 2-hydroxy-N-phenylbenzamidesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Moderate AChE inhibition (IC50: 33.1–85.8 µM); mixed, pseudo-irreversible mechanism. researchgate.netsemanticscholar.org
N-(substituted-phenyl)-2-hydroxybenzamidesMonoamine Oxidase A & B (MAO-A, MAO-B)Identified as reversible inhibitors for enzymes involved in neurological diseases. nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesTrypsin (Protease)Superior proteinase inhibitory activity (IC50: 0.04–0.07 mg/mL) compared to acetylsalicylic acid. nih.gov
Benzamides with hydroxamate groupsMetallo-β-lactamase (Bla2)Act as competitive inhibitors against bacterial resistance enzymes. mdpi.com

Development of Fluorescent Ligands for Receptor Binding Studies (e.g., GPCRs, CXCR2, mGlu1)

Fluorescent ligands are indispensable tools for studying G protein-coupled receptors (GPCRs), allowing for real-time investigation of ligand binding, receptor localization, and engagement in cellular environments. The 2-hydroxybenzamide scaffold has been successfully utilized as a core component in the design of high-affinity fluorescent probes for several GPCRs, particularly the chemokine receptor CXCR2 and as a foundational structure for modulators of metabotropic glutamate (B1630785) receptors (mGluRs).

CXCR2 Receptor Probes:

Researchers have developed potent fluorescent ligands for the C-X-C chemokine receptor 2 (CXCR2), a GPCR implicated in inflammation and oncology. These probes were engineered by starting with known CXCR2 antagonists that contain a 2-hydroxybenzamide core and attaching a fluorophore, such as tetramethylrhodamine (B1193902) (TAMRA), via a linker. This design allows the ligand to bind to an intracellular allosteric site on the receptor.

These fluorescent tools have been successfully applied in advanced assays like NanoBioluminescence Resonance Energy Transfer (NanoBRET). The NanoBRET assay allows for precise measurement of ligand binding in both cell-free membrane preparations and live cells. Studies using these probes have enabled the determination of binding affinities (KD) and kinetic parameters for a range of unlabeled CXCR2 antagonists. For instance, a TAMRA-labeled fluorescent ligand demonstrated high affinity for CXCR2 and was used to confirm the binding of other known antagonists, yielding pKi values consistent with previously reported data. The development of these probes provides a non-isotopic, high-throughput method for studying CXCR2 pharmacology and for screening new drug candidates.

Ligand DescriptionTarget ReceptorAssay TypeMeasured Affinity
TAMRA-labeled squaramide-based ligand (Mz438)CXCR2NanoBRET Saturation Binding (Membranes)pKD = 9.38 ± 0.07
N-methylated fluorescent ligand 11dCXCR2NanoBRET Saturation Binding (Membranes)KD = 10 nM
N-methylated fluorescent ligand 11fCXCR2NanoBRET Saturation Binding (Membranes)KD = 27 nM
N-methylated fluorescent ligand 11dCXCR2NanoBRET Saturation Binding (Whole Cells)KD = 52 nM

Metabotropic Glutamate Receptor (mGluR) Modulators:

The benzamide and specifically the 2-hydroxybenzamide core are also features of potent allosteric modulators for metabotropic glutamate receptors, which are crucial targets for treating CNS disorders. While the direct development of fluorescent probes from this compound for mGluRs is less documented, related benzamide structures are well-established as both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs).

For example, N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a known PAM of mGluR5. nih.govacs.org Another compound, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), is a potent and selective mGluR5 PAM that binds to the allosteric site within the transmembrane domain. researchgate.netfrontiersin.orgsigmaaldrich.com These compounds serve as foundational scaffolds, demonstrating the utility of the benzamide motif for achieving high affinity and selectivity at mGluRs. The principles used to create fluorescent probes for CXCR2—by attaching a fluorophore to a known high-affinity ligand via a linker—are directly applicable to these mGluR modulator scaffolds for developing new tools to study glutamate receptor pharmacology.

Application in Chemical Sensing and Fixation-Driven Strategies for Molecular Imaging

The application of this compound derivatives extends to the field of chemical sensing. The intrinsic photophysical properties of the o-hydroxybenzamide (salicylamide) structure make it a candidate for the development of fluorescent sensors. Research has shown that salicylamide (B354443) can function as a pH-sensitive probe. nih.govtmc.edu

This property is based on an Excited State Intramolecular Proton Transfer (ESIPT) mechanism. In this process, upon excitation with light, a proton is transferred from the phenolic hydroxyl group to the carbonyl oxygen of the amide. This creates a different excited-state species (a tautomer) with a distinct fluorescence emission profile compared to the original molecule. The efficiency of this proton transfer and the resulting fluorescence are sensitive to the local environment, particularly the pH.

In one innovative application, salicylamide was incorporated onto the surface of organically modified silica (B1680970) (ormosil) nanoparticles to create a dual-sensing probe for both oxygen (O₂) and pH. nih.govtmc.edu While an embedded platinum porphyrin complex was used for O₂ sensing, the surface-linked salicylamide acted as a "turn-on" fluorescent sensor for pH. As the pH increases from 6 to 10, the fluorescence intensity of the salicylamide component increases significantly, allowing for ratiometric sensing of pH in aqueous environments. nih.gov This demonstrates the potential of the hydroxybenzamide scaffold in creating sophisticated chemical sensors for biological and industrial applications.

Applications involving fixation-driven strategies for molecular imaging using this compound are not prominently featured in the reviewed scientific literature.

Deuterated Analogs of this compound for Mechanistic Investigations in Chemical Biology

The use of deuterated analogs, where one or more hydrogen atoms are replaced by its heavier isotope deuterium (B1214612), is a powerful technique in chemical biology for elucidating reaction mechanisms. This approach is based on the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to a measurable change in the rate of a reaction if the bond to that hydrogen is broken or formed in the rate-determining step.

While specific studies on deuterated this compound were not identified, the use of deuterated benzamides in mechanistic investigations of transition-metal-catalyzed reactions is well-established. nih.govacs.orgsnnu.edu.cn These studies provide a clear blueprint for how such analogs could be used. For instance, in rhodium-catalyzed C-H activation/annulation reactions, benzamides deuterated at the ortho-positions of the phenyl ring are used to probe the mechanism. acs.orgsnnu.edu.cn

By comparing the reaction rates of the deuterated and non-deuterated benzamides, researchers can determine the KIE. A significant KIE (kH/kD > 1) suggests that the C-H bond cleavage is part of the rate-limiting step. Conversely, the absence of a KIE may indicate that C-H activation is not rate-determining or that it is a rapid and reversible step that occurs before the rate-limiting step of the catalytic cycle. nih.govacs.org Such experiments are crucial for understanding the precise sequence of events in a chemical transformation, optimizing reaction conditions, and designing more efficient catalysts. This well-established methodology could be directly applied to this compound and its derivatives to investigate the mechanisms of reactions in which they participate.

Future Research Directions and Unexplored Avenues for N Hydroxy 2 Methylbenzamide

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, emphasizing the reduction of waste, use of safer reagents, and improvement of energy efficiency. Future research should prioritize the development of more sustainable synthetic methodologies for N-Hydroxy-2-methylbenzamide and its derivatives. Current synthetic strategies can often involve multi-step processes that may utilize hazardous reagents or solvents.

Exploration into alternative, eco-friendly approaches is a critical future direction. This includes the investigation of biocatalytic methods, employing enzymes to facilitate the synthesis under mild conditions, which could enhance selectivity and reduce byproducts. Additionally, flow chemistry presents a promising avenue for improving efficiency and safety, allowing for precise control over reaction parameters and minimizing waste. The development of protocols that utilize water-based solvent systems or biomass-derived solvents like 2-MeTHF could significantly improve the environmental footprint of the synthesis. rsc.orgrsc.org Innovations such as paper-based reaction platforms, which have shown success in streamlining the synthesis of other complex molecules like squaramides, could be adapted, potentially eliminating the need for complex equipment and time-consuming purification steps. rsc.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for this compound Synthesis Key Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste. Identification and engineering of suitable enzymes.
Flow Chemistry Enhanced safety, precise process control, scalability, improved yield. Optimization of reactor design and reaction conditions.
Green Solvents Reduced environmental impact and toxicity. rsc.org Screening of solvents like 2-MeTHF and water-based systems.

| Paper-based Synthesis | Simplified work-up, reduced solvent use, cost-effectiveness. rsc.orgresearchgate.net | Adapting the platform for benzamide (B126) synthesis. |

Deeper Exploration of Mechanistic Pathways for Complex Chemical Transformations

A thorough understanding of a molecule's reactivity and the mechanisms through which it participates in chemical transformations is fundamental to harnessing its full potential. For this compound, future research should delve deeper into the mechanistic pathways of its reactions. While the metabolism of related N-methylbenzamides has been studied, indicating pathways involving N-(hydroxymethyl) intermediates, the specific transformations of the N-hydroxy-2-methyl variant require more detailed investigation. nih.gov

Investigating its role in complex reactions, such as oxidative cleavage or coupling reactions, could reveal novel synthetic utilities. rsc.org For instance, understanding the stability of its intermediates and the factors that govern its degradation or conversion to other products is crucial. nih.gov Advanced spectroscopic techniques, kinetic studies, and isotopic labeling experiments will be instrumental in mapping these reaction pathways. Elucidating these mechanisms will not only provide fundamental chemical knowledge but also enable the rational design of new reactions and catalysts where this compound can serve as a key reactant, intermediate, or catalyst.

Expansion of Structure-Activity Relationship Studies for Broader Academic Applications

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing critical insights into how a molecule's structure correlates with its biological or chemical activity. researchgate.net For this compound, a systematic expansion of SAR studies is a vital avenue for future research. By synthesizing and evaluating a diverse library of analogues, researchers can identify the key structural motifs responsible for specific molecular interactions.

Previous SAR studies on related benzamide scaffolds have successfully identified potent inhibitors for various enzymes, such as those involved in tuberculosis and cancer. acs.orgnih.govnih.gov These studies demonstrate that small modifications, like the substitution on the phenyl ring or alterations to the amide group, can lead to significant changes in activity and selectivity. acs.orgdrugdesign.org For this compound, future SAR campaigns should systematically explore modifications at the 2-methyl position, the phenyl ring, and the N-hydroxyamide group. The resulting data will be invaluable for developing highly potent and selective molecular probes for academic research, helping to dissect complex biological pathways.

Table 2: Key Structural Modifications and Potential Research Impact

Structural Region Types of Modifications Potential Impact on Activity Example from Related Compounds
Phenyl Ring Introduction of halogens, alkyl, alkoxy, or heteroaromatic groups. Altering lipophilicity, electronic properties, and binding interactions. Furan and thiophene substitutions improved potency against M. tuberculosis. acs.org
2-Methyl Group Replacement with other alkyl groups, functional groups, or removal. Probing steric tolerance and specific interactions within binding pockets. Small lipophilic methyl group was more active than larger morpholine moiety. acs.org

| N-Hydroxyamide | Esterification, etherification, or replacement with other zinc-binding groups. | Modulating metal-chelating ability and pharmacokinetic properties. | N-hydroxybenzamide group acts as a key zinc-chelating moiety in histone deacetylase inhibitors. nih.gov |

Integration of Advanced Computational Methodologies for Predictive Molecular Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research, thereby accelerating the discovery process. The integration of advanced computational methodologies represents a significant opportunity for the future study of this compound. Techniques like Density Functional Theory (DFT) can be employed to investigate electronic structure, reactivity, and spectroscopic properties. researchgate.net

Molecular docking simulations can predict the binding modes and affinities of this compound derivatives with various biological targets, such as enzymes or receptors. researchgate.netmdpi.com This predictive capability can prioritize the synthesis of compounds with the highest likelihood of desired activity, saving time and resources. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with observed activity, providing a deeper understanding of the SAR landscape. researchgate.net These computational approaches, when used in a synergistic feedback loop with experimental synthesis and testing, will enable a more rational and efficient approach to designing novel molecules for specific research applications.

Discovery of New Research Applications and Innovative Chemical Biology Tools

The unique structural features of this compound, particularly the hydroxamic acid moiety, suggest a wide range of potential applications in chemical biology that remain largely unexplored. Hydroxamic acids are well-known metal chelators, and this property could be exploited in the development of new sensors for metal ions or as inhibitors of metalloenzymes. Indeed, related N-hydroxybenzamide and N-hydroxybutanamide derivatives have been investigated as inhibitors of enzymes like histone deacetylases and matrix metalloproteinases. nih.govmdpi.com

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to uncover novel activities. This could lead to its development as a molecular probe to study enzyme function or cellular pathways. For example, its potential as an antibacterial agent could be explored, building on findings from related benzamide structures. researchgate.net By attaching fluorescent tags or reactive handles, derivatives of this compound could be transformed into versatile chemical biology tools for imaging, affinity purification, or target identification studies, providing new ways to investigate complex biological systems.

Addressing Challenges in Specificity and Selectivity of Molecular Interactions for Research Purposes

A major challenge in the development of small molecule tools for research is achieving high specificity and selectivity for the intended biological target. Off-target effects can lead to ambiguous results and misinterpretation of experimental data. For this compound, a dedicated research effort is needed to understand and overcome these challenges. As SAR studies expand, a key focus should be on identifying structural modifications that enhance selectivity. acs.org

For instance, if the compound is developed as an enzyme inhibitor, it is crucial to assess its activity against a panel of related enzymes to ensure it does not exhibit broad cross-reactivity. nih.gov Computational methods can aid in this effort by predicting potential off-targets. Furthermore, advanced biological validation techniques, such as chemoproteomics, can be used to identify the full spectrum of protein interactions within a cellular context. Addressing the challenge of selectivity will be paramount in establishing this compound as a reliable and precise tool for academic research, enabling clearer insights into biological processes.

Q & A

Q. What are the common synthetic routes for N-Hydroxy-2-methylbenzamide, and what experimental conditions are critical for optimal yield?

this compound can be synthesized via acylation or hydrogenation reactions. For example, derivatives of similar benzamides are prepared using Pd/C-catalyzed hydrogenation under ambient conditions (MeOH, 18 hours) or via coupling reactions with acyl chlorides in dichloromethane/pyridine . Reflux conditions (e.g., 100°C for 2 hours) and recrystallization in methanol are critical for purification . Key parameters include reaction time, solvent selection, and catalyst loading.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Proton NMR (300 MHz in CDCl₃) resolves aromatic protons and substituents (e.g., δ 7.87 ppm for benzamide protons) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, especially for small molecules. WinGX provides a suite for data analysis, including space group determination and thermal parameter adjustments .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 323.7 [M+H]⁺ for related benzamides) .

Q. What safety protocols should be followed when handling this compound?

While not classified as hazardous, standard precautions apply:

  • Avoid dust inhalation (S22) and skin/eye contact (S24/25) .
  • Store in airtight containers, protected from light and moisture .
  • Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structural refinement?

Discrepancies in thermal parameters or bond lengths may arise from twinning or low-resolution data. SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands) resolve twinning issues, while iterative cycles with restraints improve model accuracy . Cross-validation against spectroscopic data (e.g., NMR/IR) ensures consistency . For macromolecules, SHELXPRO interfaces with refinement pipelines to handle high-throughput data .

Q. What strategies enhance the biological activity of this compound derivatives through structure-activity relationship (SAR) studies?

  • Substituent Modification: Adding electron-withdrawing groups (e.g., chloro) to the benzamide core improves enzyme inhibition (e.g., MMP-9/MMP-13 inhibitors) .
  • Side Chain Elaboration: Incorporating piperazine or aminoethyl groups enhances cellular permeability and target binding, as seen in Trypanosoma brucei inhibitors .
  • Bioisosteric Replacement: Replacing hydroxyl groups with methoxy or sulfonamide moieties optimizes pharmacokinetics .

Q. How should researchers analyze contradictory results in reaction yields or biological assays?

  • Experimental Reproducibility: Standardize reaction conditions (e.g., solvent purity, temperature control) to mitigate variability .
  • Statistical Validation: Use triplicate assays and ANOVA to identify outliers in biological data .
  • Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents, aligning theoretical and experimental results .

Methodological Considerations

  • Data Reporting: Include crystallographic parameters (e.g., R-factor < 0.05, data-to-parameter ratio > 15) to ensure reproducibility .
  • Synthesis Optimization: Tabulate reaction variables (e.g., catalyst loading, time) to identify yield trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.